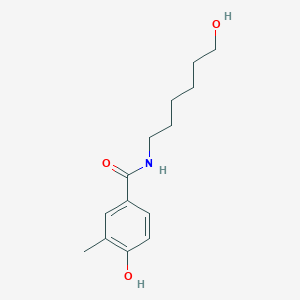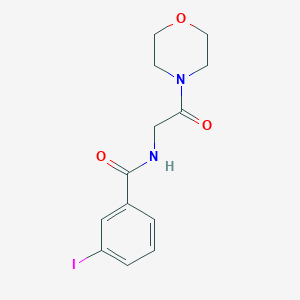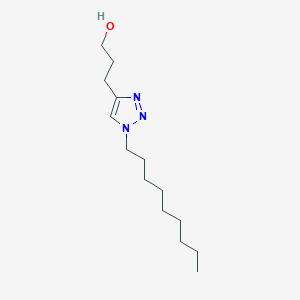
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide, also known as BHBA, is a small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. BHBA is a derivative of beta-hydroxybutyrate, a ketone body that is naturally produced in the liver during periods of fasting or low-carbohydrate diets. BHBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide is not fully understood, but it is believed to be related to its ability to activate certain signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. This compound has also been shown to activate the histone deacetylase (HDAC) pathway, which is involved in regulating gene expression.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects in the body. It has been shown to increase mitochondrial biogenesis, which improves energy metabolism and reduces oxidative stress. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Advantages and Limitations for Lab Experiments
One advantage of using 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide in lab experiments is its high purity and reliability. This compound can be synthesized in large quantities with high yield and purity, making it a cost-effective source of ketone bodies for research. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that this compound is used safely in experiments.
Future Directions
There are many future directions for research on 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment. Another area of interest is the role of this compound in aging and longevity. This compound has been shown to extend lifespan in animal models, and further research is needed to determine its mechanisms of action and potential applications in humans.
Synthesis Methods
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of beta-hydroxybutyrate with hexanoic acid and methylamine. The resulting compound is then purified through a series of chromatography steps to yield pure this compound. This synthesis method has been optimized for high yield and purity, making it a reliable source of this compound for scientific research.
Scientific Research Applications
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetic patients, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation.
Properties
IUPAC Name |
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-10-12(6-7-13(11)17)14(18)15-8-4-2-3-5-9-16/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIFPBBHQGKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCCCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)

![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)


